molecular formula C17H18N2O6S B3569591 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate

4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate

Cat. No. B3569591
M. Wt: 378.4 g/mol
InChI Key: BVERHMORJZRJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate, also known as NBD-DEAB, is a fluorescent probe that is widely used in scientific research. It is a highly sensitive and selective probe that is used to detect and measure a variety of biological and biochemical processes.

Mechanism of Action

4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate works by binding to specific molecules or structures in cells, which causes it to fluoresce. The fluorescence can then be measured to determine the concentration or activity of the target molecule or structure. The mechanism of action of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited fluorescent molecule to a nearby acceptor molecule.
Biochemical and physiological effects:
4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the use of any fluorescent probe can potentially alter the behavior of the target molecule or structure, and care should be taken to minimize any potential effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate is its high sensitivity and selectivity. It can detect and measure very small amounts of target molecules or structures, which makes it a valuable tool for many types of experiments. It is also relatively easy to use and can be incorporated into many different experimental setups.
However, there are some limitations to the use of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate. One limitation is that it requires specialized equipment for fluorescence detection, which can be expensive. Additionally, the use of any fluorescent probe can potentially alter the behavior of the target molecule or structure, which can affect the results of the experiment.

Future Directions

There are many potential future directions for the use of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate in scientific research. One area of interest is the development of new applications for the probe, such as in vivo imaging or drug screening. Another area of interest is the development of new derivatives of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate that have improved sensitivity or selectivity for specific targets. Additionally, the use of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate in combination with other probes or techniques, such as mass spectrometry or X-ray crystallography, could lead to new insights into biological and biochemical processes.

Scientific Research Applications

4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate is widely used as a fluorescent probe to detect and measure a variety of biological and biochemical processes. It has been used to study enzyme kinetics, protein-protein interactions, and membrane transport. 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate has also been used to study the effects of drugs on cellular processes and to screen for potential drug candidates.

properties

IUPAC Name

(4-nitrophenyl) 3-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-18(4-2)26(23,24)16-7-5-6-13(12-16)17(20)25-15-10-8-14(9-11-15)19(21)22/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVERHMORJZRJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.